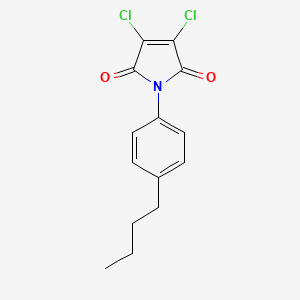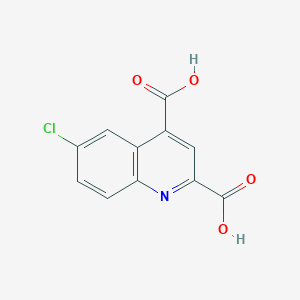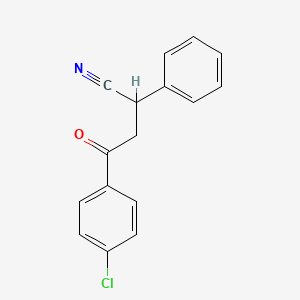
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amino acid derivatives, such as those related to 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid, involves multiple steps including protection of functional groups, halogen exchange, and hydrolysis. For instance, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis, yielding a 47% final product . This method reflects the complexity and challenges in synthesizing halogenated amino acid derivatives.
Molecular Structure Analysis
The molecular structure of beta-amino acids like 3-Amino-3-(4-fluorophenyl)propionic acid has been studied using ab initio and DFT computations to understand their zwitterionic monomer and dimer structures. These structures are stabilized by intra- and intermolecular hydrogen bonds, which are critical for the compound's stability and reactivity. The bond lengths and vibrational frequencies of these structures have been correlated with experimental IR and Raman spectra, providing insights into the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of fluorinated amino acid derivatives is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For example, boronic acids, such as those related to the amino acid derivatives discussed, are widely used in Suzuki cross-coupling reactions, Petasis reactions, and as reagents in organic synthesis . The presence of fluorine can also affect the acidity and basicity of the amino acid, altering its reactivity in biological systems and synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these amino acid derivatives are characterized by their stability under various conditions, solubility, and interaction with light. For example, the stability of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate was assessed in human plasma, where it remained stable with more than 90% remaining after 120 minutes of incubation . Additionally, the use of fluorogenic derivatization reagents for the analysis of amino acids and catecholamines in biological samples demonstrates the importance of understanding the fluorescent properties of these compounds .
Applications De Recherche Scientifique
Vibrational and Electronic Structure Analysis
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid, as a fluorinated building block and a non-proteinogenic amino acid, is significant in the synthesis of β-amino acids. A study by Pallavi and Tonannavar (2020) used DFT and ab initio computations to model zwitterionic structures of a related compound, 3-Amino-3-(4-fluorophenyl)propanoic acid, aiding in understanding its vibrational and electronic structures through IR and Raman spectroscopy. This research provides insights into the inter- and intra-molecular hydrogen bonding and electronic properties, critical for developing synthetic strategies and applications in materials science (Pallavi & Tonannavar, 2020).
Synthesis and Structural Analysis
Das et al. (2003) explored the synthesis of amino-3-fluorophenyl boronic acid, derived from a related bromo-fluoroaniline compound. This study highlights the potential of such compounds in constructing glucose sensing materials, indicating the broader applicability of 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid in developing sensors and materials responsive to biological and chemical stimuli (Das et al., 2003).
Asymmetric Synthesis of Fluorinated Amino Acids
Monclus, Masson, and Luxen (1995) described the asymmetric synthesis of fluorinated tyrosine derivatives, which underscores the importance of fluorinated compounds like 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid in synthesizing bioactive molecules and pharmaceuticals. This research opens avenues for the compound's application in medicinal chemistry and drug development (Monclus, Masson, & Luxen, 1995).
Fluorescent D-Amino Acids Synthesis
Maity, Honcharenko, and Strömberg (2015) reported the synthesis of fluorescent d-amino acids, highlighting the role of fluorinated aromatic amino acids in creating fluorescent probes for biological studies. The methodology and the fluorescent properties discussed could be applicable to compounds like 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid, providing tools for biological imaging and molecular diagnostics (Maity, Honcharenko, & Strömberg, 2015).
Mécanisme D'action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid may also affect multiple biochemical pathways.
Result of Action
Given the broad range of activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and more.
Propriétés
IUPAC Name |
3-amino-3-(3-bromo-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXYECRYAFLCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640748 | |
| Record name | 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | |
CAS RN |
682804-41-7 | |
| Record name | β-Amino-3-bromo-4-fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682804-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)






